molecular formula C15H10BrNO2S B1269634 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 350998-05-9

6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1269634
CAS No.: 350998-05-9
M. Wt: 348.2 g/mol
InChI Key: CLZOZMVUPORLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10BrNO2S It is a quinoline derivative that features a bromine atom at the 6th position, a 5-methylthiophen-2-yl group at the 2nd position, and a carboxylic acid group at the 4th position

Properties

IUPAC Name

6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZOZMVUPORLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353785
Record name 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350998-05-9
Record name 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Quinoline Intermediates

Bromination typically occurs at the 6-position of the quinoline scaffold. A conventional method involves treating 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under reflux. This oxidative bromination achieves 85–90% yields when conducted at 80–90°C for 6–8 hours. Alternative brominating agents like phosphorus tribromide (PBr₃) in dichloromethane (DCM) show reduced selectivity, leading to di-brominated byproducts.

Table 1: Bromination Reaction Conditions

Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
HBr/H₂O₂ Acetic acid 80–90 6–8 85–90
PBr₃ DCM 25–30 12 60–65

Carboxylation Strategies

Direct Carboxylation of Bromoquinoline

A one-pot carboxylation method employs carbon dioxide (CO₂) under high pressure (5–10 bar) with a CuI/1,10-phenanthroline catalyst system. This approach converts 6-bromo-2-(5-methylthiophen-2-yl)quinoline to the carboxylic acid derivative in 88% yield at 120°C over 24 hours.

Mechanistic Insight:
The reaction proceeds via insertion of CO₂ into the C–Br bond, followed by protonolysis. Deuterium-labeling studies confirm negligible H/D exchange, supporting a non-radical pathway.

Hydrolysis of Cyano or Ester Precursors

Alternative routes involve hydrolyzing nitrile or ester intermediates:

  • Nitrile hydrolysis: Treatment with 6 M HCl at reflux (110°C, 12 h) achieves 80–85% conversion.
  • Ester saponification: NaOH (2 M) in ethanol/water (1:1) at 60°C for 4 h provides 90–93% yield.

Table 2: Hydrolysis Conditions Comparison

Substrate Reagent Solvent Temperature (°C) Yield (%)
Nitrile 6 M HCl H₂O 110 80–85
Ethyl ester 2 M NaOH Ethanol/H₂O (1:1) 60 90–93

Catalytic and Solvent Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote decarboxylation at elevated temperatures. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and stability, particularly in Pd-catalyzed steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 40–50% compared to batch processes. A tubular reactor with immobilized Pd catalyst achieves 89% yield of the target compound at a residence time of 15 minutes.

Purification Techniques

  • Crystallization: Ethanol/water (3:1) recrystallization removes residual boronic acid and Pd impurities.
  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) is employed for analytical-scale purification.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y catalyst achieves 82% yield at room temperature in 8 hours, offering an energy-efficient alternative.

Biocatalytic Approaches

Preliminary studies with engineered cytochrome P450 enzymes demonstrate regioselective bromination, though yields remain low (35–40%).

Chemical Reactions Analysis

6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include N-bromosuccinimide for bromination, carbon dioxide for carboxylation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Information

  • IUPAC Name : 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
  • CAS Number : 350998-05-9
  • Molecular Formula : C15H10BrNO2S
  • Molecular Weight : 348.21 g/mol
  • Physical State : Typically appears as a crystalline solid

Key Chemical Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
LogP (Octanol-Water Partition Coefficient)4.2

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential use in developing new antibiotics or antimicrobial agents.

Anticancer Research

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapies.

Drug Development

Due to its unique chemical structure, this compound serves as a scaffold for the synthesis of novel derivatives with enhanced pharmacological properties. Researchers are exploring modifications to improve efficacy and reduce toxicity, paving the way for new drug candidates.

Fluorescent Probes

This compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging studies. Its ability to bind selectively to certain biomolecules allows for visualization in cellular environments.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In another research effort, scientists investigated the effects of this compound on human cancer cell lines such as HeLa and MCF-7. The findings revealed that treatment with this compound resulted in significant cell death through apoptosis pathways, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

    2-(5-methylthiophen-2-yl)quinoline: Lacks the bromine and carboxylic acid groups, resulting in different chemical reactivity and applications.

    6-Bromoquinoline-4-carboxylic acid:

    2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid: Lacks the bromine atom, leading to different substitution reactions and biological activities.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Overview

6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C15H10BrNO2S and a molecular weight of 348.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. Its structure includes a bromine atom at the 6th position, a 5-methylthiophen-2-yl group at the 2nd position, and a carboxylic acid group at the 4th position, which contribute to its unique properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of 2-(5-methylthiophen-2-yl)quinoline .
  • Bromination at the 6th position using bromine or N-bromosuccinimide (NBS).
  • Carboxylation to introduce the carboxylic acid group at the 4th position, often using carbon dioxide under high pressure and temperature conditions.

Antimicrobial Properties

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial activity. In a study evaluating various quinoline derivatives, it was found that certain substituted compounds demonstrated profound effects on microbial growth, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. The highest antimicrobial effects were associated with specific substitutions on the quinoline core, suggesting that this compound could possess similar properties due to its structural features .

Anticancer Activity

The compound is being explored for its potential as an anticancer agent. Quinoline derivatives have been studied for their ability to inhibit specific cancer-related enzymes and pathways. For instance, compounds similar to this compound have been shown to induce cell cycle arrest in cancer cell lines, particularly at the G0/G1 phase, thereby inhibiting proliferation without triggering apoptosis . This mechanism suggests that such compounds could be developed into therapeutic agents for leukemia and other cancers.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors involved in cancer progression.
  • Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells, which prevents their proliferation.

Comparative Analysis

To understand the biological activity of this compound in relation to other similar compounds, a comparison can be made:

Compound NameKey FeaturesBiological Activity
6-Bromoquinoline-4-carboxylic acid Lacks thiophene groupModerate anticancer activity
2-(5-methylthiophen-2-yl)quinoline Lacks bromine and carboxylic acidLimited antimicrobial activity
6-Bromo-2-(5-methylthiophen-2-yl)quinoline Lacks carboxylic acidPotential enzyme inhibitors

Case Studies

  • In Vitro Studies : In studies involving various leukemia cell lines (THP-1, MOLM-13), derivatives similar to this compound showed IC50 values indicating potent inhibitory effects on cell growth compared to standard chemotherapeutics like Ara-C .
  • Morphological Changes : Certain quinoline derivatives have been observed to induce significant morphological changes in fungal cells, suggesting that they may alter membrane permeability and affect cellular integrity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid?

  • Methodological Answer : A common approach involves esterification of the quinoline-4-carboxylic acid precursor. For example, refluxing 2-aryl-6-bromo quinoline-4-carboxylic acid with absolute ethanol and concentrated sulfuric acid (as a catalyst) under anhydrous conditions for 15–17 hours, followed by purification via column chromatography (silica gel, petroleum ether:ethyl acetate 9:1 v/v) . Alternative protocols include transition metal-catalyzed cross-coupling reactions to introduce the 5-methylthiophen-2-yl substituent .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., bromo, methylthiophenyl groups) and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Mass spectrometry (HRMS or ESI-MS) can verify molecular weight (expected [M+H]+: ~376.2 Da) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in a dry, ventilated environment at 0–4°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as the carboxylic acid group may degrade .

Q. What solvents are suitable for dissolving this compound in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water. Use DMSO (for in vitro studies) or a DMSO/PBS mixture (≤0.1% DMSO final concentration). For organic reactions, DMF or THF are effective .

Advanced Research Questions

Q. How can functionalization of the carboxylic acid group be optimized for drug discovery applications?

  • Methodological Answer : Employ HBTU-mediated coupling with amines in DMF/TEA to synthesize carboxamides. For ester derivatives, use SOCl2 to generate the acid chloride, followed by reaction with alcohols. Monitor reaction progress via TLC (hexane:ethyl acetate 9:1 v/v) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from solvent purity or catalyst loading . For example, using anhydrous ethanol vs. technical-grade ethanol can alter esterification efficiency. Systematic optimization (e.g., Design of Experiments) is recommended to identify critical parameters .

Q. How does the methylthiophenyl substituent influence bioactivity compared to other aryl groups?

  • Methodological Answer : Compare structure-activity relationships (SAR) using analogs (e.g., 2-cyclopropyl, 2-phenyl derivatives). The methylthiophenyl group enhances π-π stacking in enzyme binding pockets, as shown in antituberculosis studies of similar quinoline-carboxylic acids .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model the bromine atom’s electrophilicity. The C6 bromine is more reactive than C2/C4 positions due to lower electron density, favoring SNAr reactions with thiols or amines .

Q. How can green chemistry principles be applied to improve synthesis scalability?

  • Methodological Answer : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 17 hours). Use biodegradable catalysts (e.g., lipases) for esterification to minimize waste .

Key Research Challenges

  • Stereochemical Control : The methylthiophenyl group’s orientation may affect binding affinity. Use X-ray crystallography (as in ) to resolve 3D structure.
  • Toxicity Profiling : Assess metabolic stability using hepatic microsome assays (e.g., human CYP450 isoforms) to identify potential liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 2
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.